1-Methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid
Overview
Description
1-Methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
Studies have developed various synthesis methods for compounds related to 1-Methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid. For instance, 1-methyl-pyrazole-3-carboxylic acid was synthesized using a two-step reaction of oxidation and methylation, with optimization of reaction time, temperature, and material ratios (Duan Yuan-fu, 2011).
Structural Analysis
Detailed structural and spectral studies, including NMR and FT-IR spectroscopy, have been conducted on pyrazole-4-carboxylic acid derivatives, highlighting their complex molecular structures and properties (S. Viveka et al., 2016).
Chemical Properties and Applications
Coordination Complexes
Research has been done on the formation of mononuclear CuII/CoII coordination complexes using pyrazole-dicarboxylate acid derivatives, demonstrating their potential in creating novel molecular structures (S. Radi et al., 2015).
Antitumor Activity
A study on 1,4-diaryl-1,4-dihydrochromeno[4,3-c]pyrazoles revealed significant antitumor activity in vitro, suggesting potential applications in cancer research and treatment (Zhiwei Chen et al., 2012).
Luminescence and Catalysis
Luminescence Properties
Transition metal complexes with pyrazole-carboxylic acid derivatives have been synthesized, showing dual-emissive luminescence in the solid state, indicating potential applications in materials science and photonics (S. Su et al., 2014).
Catalysis
Cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, has been used in the synthesis of pyrazole derivatives, showcasing its utility as a catalyst in eco-friendly chemical processes (E. Mosaddegh et al., 2010).
properties
IUPAC Name |
1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-14-11-7-4-2-3-5-9(7)17-6-8(11)10(13-14)12(15)16/h2-5H,6H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHRRYDJLYIQJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COC3=CC=CC=C32)C(=N1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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